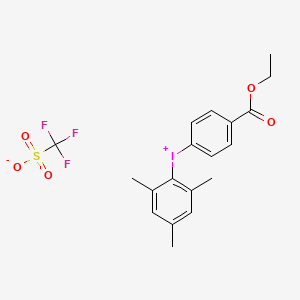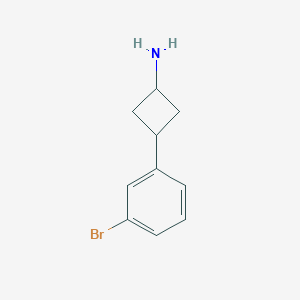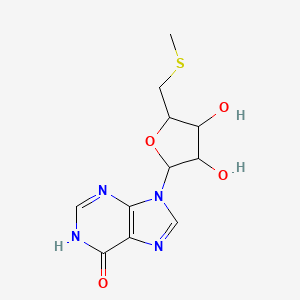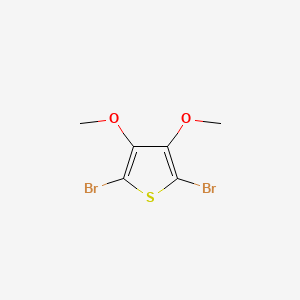
2,5-Dibromo-3,4-dimethoxythiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3,4-dimethoxythiophene is an organic compound with the molecular formula C6H6Br2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and methoxy groups on the thiophene ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3,4-dimethoxythiophene typically involves the bromination of 3,4-dimethoxythiophene. This can be achieved by reacting 3,4-dimethoxythiophene with bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,5-Dibromo-3,4-dimethoxythiophene can be substituted with other nucleophiles. For example, reacting with a Grignard reagent can replace the bromine atoms with alkyl or aryl groups.
Oxidation Reactions: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids under strong oxidative conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Grignard reagents, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc, hydrochloric acid.
Major Products:
Substitution: Alkyl or aryl derivatives of thiophene.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 3,4-Dimethoxythiophene.
Scientific Research Applications
2,5-Dibromo-3,4-dimethoxythiophene has several applications in scientific research:
Organic Electronics: It is used as a monomer in the synthesis of conductive polymers, which are essential in organic light-emitting diodes (OLEDs) and polymer field-effect transistors (FETs).
Material Science: The compound is used in the development of new materials with unique electronic properties, such as high conductivity and stability.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,4-dimethoxythiophene in various applications is primarily due to its ability to participate in π-conjugation. The methoxy groups donate electron density to the thiophene ring, enhancing its electronic properties.
Comparison with Similar Compounds
2,5-Dibromo-3,4-ethylenedioxythiophene: Similar in structure but with ethylenedioxy groups instead of methoxy groups.
3,4-Dimethoxythiophene: Lacks the bromine atoms and is used as a precursor in various chemical syntheses.
2,5-Dibromo-3,4-dinitrothiophene: Contains nitro groups instead of methoxy groups and is used in the synthesis of low band gap materials.
Uniqueness: 2,5-Dibromo-3,4-dimethoxythiophene is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and electronic properties. This makes it versatile for various chemical reactions and applications in material science and organic electronics.
Properties
Molecular Formula |
C6H6Br2O2S |
|---|---|
Molecular Weight |
301.99 g/mol |
IUPAC Name |
2,5-dibromo-3,4-dimethoxythiophene |
InChI |
InChI=1S/C6H6Br2O2S/c1-9-3-4(10-2)6(8)11-5(3)7/h1-2H3 |
InChI Key |
QMHRYWIPMADVNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(h ydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-hep taoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]carb amoyl]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]a mino]butanoic acid](/img/structure/B12296202.png)
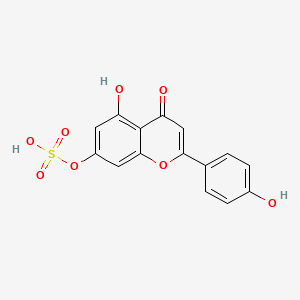

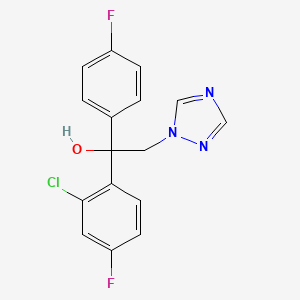
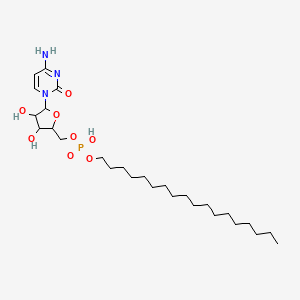

![N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12296256.png)
![17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12296267.png)
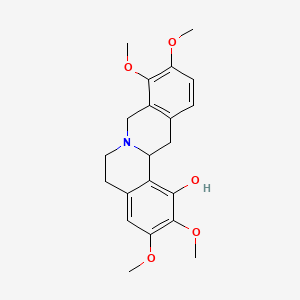
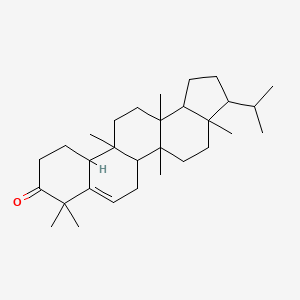
![2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile](/img/structure/B12296287.png)
